4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane
Overview
Description
4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring substituted with a chloromethyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane typically involves the reaction of 2-methyl-2-phenyl-1,3-dioxolane with chloromethylating agents. One common method is the reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated reactors allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted dioxolanes.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted dioxolanes with various functional groups.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Methyl-substituted dioxolanes.
Scientific Research Applications
4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially leading to biological activity. The dioxolane ring provides stability and can influence the compound’s overall reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-methyl-1,3-dioxolane: Similar structure but lacks the phenyl group.
4-Chloromethyl-2-phenyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
4-(Bromomethyl)-2-methyl-2-phenyl-1,3-dioxolane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane is unique due to the presence of both a chloromethyl group and a phenyl group on the dioxolane ring
Properties
IUPAC Name |
4-(chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(9-5-3-2-4-6-9)13-8-10(7-12)14-11/h2-6,10H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBWNIQRFXNTDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984587 | |
Record name | 4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66089-98-3 | |
Record name | NSC44534 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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